molecular formula C19H14Cl2F3N5O2 B607828 GSK329 CAS No. 1268490-12-5

GSK329

Cat. No.: B607828
CAS No.: 1268490-12-5
M. Wt: 472.24
InChI Key: XGLACLHGLLARQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: GSK329 is synthesized through a series of chemical reactions involving the formation of a diarylurea structure. The key steps include the reaction of 3,5-dichloro-4-aminophenol with 6-methylamino-4-pyrimidinol to form an intermediate, which is then reacted with 3-trifluoromethylphenyl isocyanate to yield this compound .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: GSK329 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

GSK329 has a wide range of scientific research applications, including:

Mechanism of Action

GSK329 exerts its effects by inhibiting the activity of cardiac troponin I-interacting kinase (TNNI3K). This inhibition reduces oxidative stress, limits injury, and prevents adverse remodeling in the ischemic heart. The molecular targets include TNNI3K, and the pathways involved are related to oxidative stress and cardiac remodeling .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific inhibition of TNNI3K and its cardioprotective effects. Compared to GSK854, this compound shows more inhibition of other kinases at higher concentrations. Sorafenib, while being a multi-kinase inhibitor, does not have the same level of selectivity for TNNI3K as this compound .

Properties

CAS No.

1268490-12-5

Molecular Formula

C19H14Cl2F3N5O2

Molecular Weight

472.24

IUPAC Name

N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28)

InChI Key

XGLACLHGLLARQG-UHFFFAOYSA-N

SMILES

O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK329;  GSK-329;  GSK 329; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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